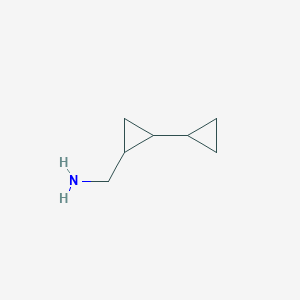

(2-Cyclopropylcyclopropyl)methanamine

Description

Significance of Cyclopropane (B1198618) Rings in Chemical Scaffolds

Cyclopropane rings are far more than simple cyclic alkanes; their strained 60° bond angles lead to a unique electronic structure. The carbon-carbon bonds possess a high degree of p-character, causing them to exhibit some properties analogous to a double bond. scientificupdate.com This electronic nature, combined with the ring's inherent rigidity, makes the cyclopropyl (B3062369) group a valuable bioisostere in medicinal chemistry. scientificupdate.com It is often used to replace gem-dimethyl groups or alkenes, providing conformational constraint and influencing the metabolic stability of a molecule. hyphadiscovery.com By locking specific conformations, the cyclopropyl moiety can enhance the binding affinity of a drug candidate to its biological target. Furthermore, the C-H bonds of a cyclopropane ring are stronger and shorter than those in more flexible aliphatic chains, which can reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes. scientificupdate.comhyphadiscovery.com

The incorporation of a cyclopropyl group can thus lead to improved pharmacokinetic and pharmacodynamic profiles, making it a highly sought-after motif in drug discovery.

Evolution of Cyclopropylamine (B47189) Synthetic Methodologies

The synthesis of cyclopropylamines has evolved from classical methods to more sophisticated and stereoselective strategies. Traditional approaches often rely on the Curtius rearrangement of cyclopropanecarboxylic acid derivatives. nih.gov Another well-established method is the Simmons-Smith reaction, which allows for the cyclopropanation of allylic amines.

More contemporary methods have focused on transition metal-catalyzed reactions. The Kulinkovich reaction, for instance, provides a pathway to cyclopropanols from esters, which can then be converted to cyclopropylamines. A significant advancement in the field is the development of reductive amination protocols. For example, the rhodium-catalyzed reductive amination of cyclopropyl ketones offers a direct route to the corresponding cyclopropylamines. acs.orgacs.org This method is particularly relevant to the synthesis of dicyclopropylmethylamines. A plausible synthetic route to the parent amine of the target compound, (dicyclopropylmethyl)amine, involves the reductive amination of dicyclopropyl ketone. acs.orgontosight.ai

Below is a table summarizing key synthetic methodologies for cyclopropylamines:

| Method | Description | Starting Materials | Key Reagents |

| Curtius Rearrangement | A thermal or photochemical rearrangement of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed to the amine. | Cyclopropanecarboxylic acid | Diphenylphosphoryl azide (DPPA), alcohol |

| Simmons-Smith Reaction | A cyclopropanation reaction involving an organozinc carbenoid. | Allylic amine | Diiodomethane, Zinc-Copper couple |

| Kulinkovich Reaction | A titanium-mediated cyclopropanation of an ester. | Ester, Grignard reagent | Titanium(IV) isopropoxide |

| Reductive Amination | The conversion of a ketone or aldehyde to an amine. | Dicyclopropyl ketone, Ammonia/Amine | Reducing agent (e.g., NaBH₃CN), Catalyst (e.g., Rhodium) |

Structural Intricacies of Multi-Cyclopropyl Systems

The presence of multiple cyclopropane rings in a molecule like (2-Cyclopropylcyclopropyl)methanamine introduces significant structural complexity. The rotational freedom around the single bonds connecting the cyclopropyl rings and the central methylene (B1212753) group is constrained, leading to distinct conformational preferences.

Overview of Advanced Chemical Research Strategies for this compound and Related Derivatives

While specific research on this compound is limited, the broader field of cyclopropylamine chemistry provides a roadmap for future investigations. A key area of interest is the use of this scaffold in medicinal chemistry. The unique conformational constraints and metabolic stability conferred by the dicyclopropylmethyl moiety make it an attractive building block for the design of novel therapeutic agents. longdom.org For instance, cyclopropylmethylamine derivatives have been investigated as selective kappa opioid receptor agonists. nih.gov

Another promising research avenue is the development of stereoselective syntheses of this compound and its derivatives. The creation of enantiomerically pure versions of this compound would be of great interest for pharmaceutical applications, as different stereoisomers often exhibit distinct biological activities.

Furthermore, computational chemistry offers a powerful tool for exploring the conformational landscape of multi-cyclopropyl systems and for predicting their physicochemical properties. researchgate.netsouthampton.ac.uk Such in silico studies can guide synthetic efforts and help to rationalize the structure-activity relationships of new derivatives. The continued development of new synthetic methods and a deeper understanding of the structural nuances of these complex molecules will undoubtedly pave the way for their application in various fields of chemical science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-cyclopropylcyclopropyl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N/c8-4-6-3-7(6)5-1-2-5/h5-7H,1-4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYYWMKYHSJUWJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC2CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Cyclopropylcyclopropyl Methanamine and Its Stereoisomers

Stereoselective and Enantioselective Synthesis Strategies

The controlled construction of the chiral centers within (2-Cyclopropylcyclopropyl)methanamine is paramount for accessing specific stereoisomers. This requires the application of modern asymmetric synthesis techniques, including the use of chiral auxiliaries, catalysts, and stereodirecting reactions.

The formation of the cyclopropane (B1198618) rings is a critical step where stereochemistry can be introduced. Asymmetric cyclopropanation is a well-established field, offering numerous methodologies to achieve high levels of enantioselectivity. mdpi.com These methods can be broadly categorized into those using chiral auxiliaries and those employing chiral catalysts.

Chiral auxiliaries can be temporarily attached to the substrate, directing the stereochemical outcome of the cyclopropanation reaction before being cleaved. nih.gov For instance, an unsaturated ester or amide derived from a chiral alcohol or amine can be cyclopropanated, with the auxiliary sterically blocking one face of the alkene.

More commonly, chiral catalysts are employed to induce enantioselectivity. Transition metal catalysts, particularly those based on rhodium, ruthenium, copper, and cobalt, are highly effective for the decomposition of diazo compounds to generate carbenes for cyclopropanation. researchgate.net The use of chiral ligands on these metals creates a chiral environment that differentiates the enantiotopic faces of the prochiral alkene. For example, chiral (Salen)Ru(II) complexes have been successfully used in the asymmetric cyclopropanation to produce trans-cyclopropyl β-amino acid derivatives with excellent enantioselectivity. nih.gov Similarly, Simmons-Smith type cyclopropanations, which utilize zinc carbenoids, can be rendered asymmetric by the presence of chiral ligands or by using substrates with chiral allylic alcohols or amines that direct the reagent delivery. wiley-vch.dechem-station.com

The selection of the catalyst and ligand system is crucial for achieving high stereoselectivity, as summarized in the table below.

| Catalyst/Method | Ligand/Auxiliary | Substrate Type | Typical ee (%) | Typical dr |

| Rhodium(II) | Chiral Carboxamidates | Alkenes + Diazoesters | >90 | High trans |

| Ruthenium(II) | Salen-type Ligands | Alkenes + Diazoesters | >95 | High trans |

| Copper(I) | Bis(oxazoline) (BOX) | Alkenes + Diazoesters | >90 | Variable |

| Simmons-Smith | Dioxaborolane Ligand | Allylic Alcohols | >90 | High syn |

| Cobalt(II) | Chiral Porphyrins | Alkenes + Diazoacetates | >95 | High trans |

This table presents representative data for asymmetric cyclopropanation reactions applicable to the synthesis of cyclopropyl (B3062369) precursors.

The introduction of the aminomethyl group is another key transformation where stereocontrol is essential. Cyclopropylamines are valuable structural motifs found in many biologically active compounds. chemrxiv.org Several strategies exist for their synthesis, including rearrangements of carboxylic acid derivatives and reductive aminations. acs.orglongdom.org

Classical rearrangement reactions such as the Curtius, Hofmann, and Schmidt rearrangements provide reliable routes to cyclopropylamines from cyclopropanecarboxylic acids or their derivatives. acs.org When an enantiomerically pure carboxylic acid is used, the stereochemistry is typically retained, providing an effective method for asymmetric synthesis. An electro-induced Hofmann rearrangement has also been developed as a practical alternative to access cyclopropylamines from the corresponding amides. researchgate.net

Direct reductive amination of a cyclopropyl ketone offers another versatile pathway. nih.gov The synthesis of a chiral amine can be achieved by using a chiral reducing agent or by employing a chiral amine source. This method is particularly useful for introducing the amine group at a later stage of the synthesis.

| Method | Precursor | Key Reagents | Stereocontrol |

| Curtius Rearrangement | Cyclopropanecarbonyl azide (B81097) | Heat or light | Retention of stereochemistry |

| Hofmann Rearrangement | Cyclopropanecarboxamide | Br₂, NaOH (or electro-induced) | Retention of stereochemistry |

| Schmidt Rearrangement | Cyclopropanecarboxylic acid | Hydrazoic acid (HN₃) | Retention of stereochemistry |

| Reductive Amination | Cyclopropyl ketone | NH₃, H₂, chiral catalyst | Catalyst-controlled |

This table summarizes common methods for the synthesis of cyclopropylamines from functionalized precursors.

Synthesizing the bicyclopropyl (B13801878) core of this compound requires precise control over diastereoselectivity to establish the correct relative stereochemistry between the two rings and their substituents. This is often achieved through substrate-directed synthesis, where the stereochemistry of the first-formed cyclopropane ring dictates the facial selectivity of the second cyclopropanation. wiley-vch.de

For example, the cyclopropanation of a vinylcyclopropane (B126155) precursor can exhibit high diastereoselectivity. The existing cyclopropyl group can sterically hinder one face of the double bond, directing the incoming carbene to the opposite face. The choice of cyclopropanation conditions (e.g., Simmons-Smith vs. catalytic) can significantly influence the degree and sense of diastereoselection. wiley-vch.de High diastereoselectivity in the synthesis of trans-2-substituted-cyclopropylamines has been achieved from α-chloroaldehydes via a zinc homoenolate intermediate, followed by ring closure. chemrxiv.org The development of stereocontrolled routes to polysubstituted piperidines from zwitterionic bicyclic lactams also highlights advanced strategies for achieving high diastereoselectivity. nih.gov

Novel Precursor Derivatizations and Convergent Syntheses

Modern synthetic chemistry favors convergent and efficient routes that build molecular complexity rapidly. For a target like this compound, this involves the development of novel precursors and the use of powerful reaction cascades.

Rearrangement reactions involving strained rings can provide unique and powerful pathways to functionalized cyclopropanes. The Cloke-Wilson rearrangement, for example, involves the transformation of cyclopropyl ketones or imines into five-membered heterocycles. nih.gov While not a direct route to the target, intermediates derived from such rearrangements could potentially be elaborated further.

A more relevant strategy could involve the vinylcyclopropane rearrangement. This thermal or metal-catalyzed isomerization of a vinylcyclopropane to a cyclopentene (B43876) could be used in reverse, in principle, or a related rearrangement could be designed to form a substituted cyclopropane. The aza-Pinacol rearrangement of alkylidenecyclopropanes has been shown to produce cyclobutanimines through ring expansion, demonstrating the utility of rearrangement pathways for transforming cyclopropyl systems. acs.org

Cascade, or domino, reactions are highly efficient processes where a single synthetic event triggers a sequence of bond-forming reactions to rapidly generate complex molecular architectures from simple starting materials. researchgate.net A hypothetical cascade reaction for the synthesis of the this compound backbone could involve a Michael-initiated ring-closure (MIRC) followed by a second cyclopropanation.

Recent developments in switchable multipath cascade cyclizations allow for the synthesis of diverse bicyclic structures, showcasing the power of this approach to control reaction pathways and build complexity. nih.govrsc.org For instance, a Lewis acid-promoted cascade of ω-hydroxy cyclopropenes can generate transient donor-acceptor cyclopropanes, enabling the synthesis of complex cyclic ethers. rsc.org A mechanochemical cascade cyclization of cyclopropyl ketones has also been reported for the synthesis of 1,2-disubstituted benzimidazoles, highlighting the potential for solvent-free and efficient cascade processes. nih.gov Designing a substrate that could undergo a domino reaction to form the bicyclopropyl system would represent a highly elegant and atom-economical approach to the target molecule.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for the development of environmentally benign and economically viable production processes. Key considerations include the use of sustainable catalytic systems to replace stoichiometric reagents, and the optimization of reaction pathways to maximize atom economy and minimize the environmental factor (E-factor).

Sustainable Catalytic Systems

The development of sustainable catalytic systems is at the forefront of green chemistry. These systems aim to replace traditional stoichiometric reagents, which are often hazardous and generate significant waste, with catalytic alternatives that are more efficient, selective, and environmentally friendly. For the synthesis of this compound, several classes of sustainable catalysts could be envisioned.

Biocatalysis: Enzymes offer a highly selective and environmentally benign approach to chemical transformations. nih.govnih.gov In the context of synthesizing this compound, biocatalysts could be employed for the stereoselective construction of the cyclopropane rings or for the introduction of the amine functionality. For instance, engineered cytochrome P450 enzymes or other heme proteins have shown promise in catalyzing asymmetric cyclopropanation reactions. unibo.it The use of whole-cell biocatalysts could also be advantageous, as they can perform multiple reaction steps in a single pot under mild aqueous conditions. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been utilized to produce macrocycles with specific shapes through biocatalysis, a principle that could be adapted for the synthesis of complex cyclopropane derivatives. europeanpharmaceuticalreview.com

Earth-Abundant Metal Catalysis: Transition metal catalysis is a powerful tool for C-C bond formation, including cyclopropanation. However, many established methods rely on precious and toxic heavy metals like rhodium, palladium, and ruthenium. A greener approach involves the use of catalysts based on earth-abundant and less toxic metals such as iron, copper, and zinc. For example, copper-catalyzed cyclopropanation of olefins with diazo compounds is a well-established method that could be adapted for the synthesis of the bicyclopropyl scaffold. nih.gov Recent research has focused on developing more sustainable versions of these catalysts, for example, by using ligands derived from renewable resources or by immobilizing the catalyst on a solid support for easier recovery and reuse.

Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis. For the synthesis of chiral this compound stereoisomers, chiral organocatalysts could be employed in key bond-forming reactions. For example, proline and its derivatives have been shown to catalyze asymmetric Michael additions, which can be a key step in the formation of cyclopropane rings. The advantages of organocatalysis include the low toxicity of the catalysts, their ready availability, and their stability to air and moisture.

| Catalyst Type | Potential Application in Synthesis | Advantages |

| Biocatalysts (e.g., Engineered Enzymes) | Asymmetric cyclopropanation, Chiral resolution | High stereoselectivity, Mild reaction conditions, Biodegradable |

| Earth-Abundant Metal Catalysts (e.g., Fe, Cu) | Cyclopropanation of olefins | Low toxicity, Low cost, Readily available |

| Organocatalysts (e.g., Proline derivatives) | Asymmetric Michael addition for cyclopropane formation | Metal-free, Low toxicity, Stable |

Atom Economy and E-Factor Considerations

Atom economy and the E-factor are key metrics for evaluating the "greenness" of a chemical process. jddhs.com Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction in converting reactants to the desired product. nih.gov The E-factor, introduced by Roger Sheldon, is the ratio of the mass of waste generated to the mass of the desired product. jddhs.com The ideal E-factor is zero.

For a hypothetical synthesis of this compound, the choice of synthetic route would have a significant impact on these metrics. For instance, a classical approach might involve a multi-step sequence with protecting groups and stoichiometric reagents, leading to a low atom economy and a high E-factor.

Illustrative Comparison of Synthetic Approaches:

Let's consider two hypothetical pathways to a key intermediate, a dicyclopropyl ketone, which could then be converted to this compound via reductive amination.

Route A (Classical): A multi-step synthesis involving the use of a protecting group for a hydroxyl functionality, followed by a Simmons-Smith cyclopropanation using a stoichiometric amount of diethylzinc (B1219324) and diiodomethane, and finally deprotection and oxidation. This route would inherently have a low atom economy due to the use of the protecting group and the stoichiometric zinc reagent.

Route B (Greener): A more convergent approach utilizing a catalytic cyclopropanation with an earth-abundant metal catalyst and a diazo compound, followed by a direct conversion of the resulting ester to the ketone. This route would have a higher atom economy as it avoids protecting groups and uses a catalytic amount of the metal.

| Metric | Route A (Classical) | Route B (Greener) |

| Atom Economy | Low | High |

| E-Factor | High | Low |

| Key Waste Streams | Zinc salts, Protecting group waste, Solvents | Catalyst residues (recyclable), Solvents |

Mechanistic Investigations of 2 Cyclopropylcyclopropyl Methanamine Reactivity

Reaction Pathways and Transition State Analysis

The reactivity of (2-Cyclopropylcyclopropyl)methanamine is largely dictated by the interplay between the strained three-membered rings and the nucleophilic amine functionality. Understanding the probable reaction pathways and the associated transition states is crucial for predicting its chemical behavior.

The high ring strain inherent in cyclopropane (B1198618) rings (approximately 27.8 kcal/mol) makes them susceptible to ring-opening reactions, which relieve this strain. researchgate.net These reactions can be initiated through various mechanisms, including radical, electrophilic, and nucleophilic pathways. nih.govbeilstein-journals.org For this compound, electrophilic ring-opening is a particularly relevant pathway, often promoted by acids.

In the presence of an electrophile (E+), such as a proton from a strong acid, one of the cyclopropane rings can be attacked. The regioselectivity of this cleavage—that is, which C-C bond is broken—is influenced by the substituents. Theoretical studies on substituted cyclopropanes suggest that σ-acceptor groups can weaken the distal bond (the bond opposite to the substituent), while π-acceptor groups tend to weaken the vicinal bonds (the bonds adjacent to the substituent). nih.gov In the case of the protonated aminomethyl group, which acts as a σ-withdrawing group, cleavage of the distal C-C bond in the adjacent cyclopropyl (B3062369) ring is a likely outcome. nih.gov This would lead to a stabilized carbocation intermediate, which can then be trapped by a nucleophile.

The reaction can proceed through a transition state where the electrophile coordinates to the edge of the C-C bond, leading to a concerted or stepwise bond cleavage and formation of a new bond with the nucleophile. The specific pathway and the stability of the intermediates and transition states would depend on the reaction conditions and the nature of the electrophile and nucleophile involved. researchgate.net

Table 1: Comparison of Potential Ring-Opening Pathways

| Initiator | Description | Likely Intermediate | Key Influencing Factors |

|---|---|---|---|

| Electrophile (e.g., H+) | An electrophile attacks a C-C bond of a cyclopropyl ring, leading to cleavage. | Carbocation | Strength of the electrophile, stability of the resulting carbocation. |

| Radical (e.g., Br•) | A radical adds to the cyclopropane ring, initiating a ring-opening cascade. beilstein-journals.org | Carbon-centered radical | Presence of radical initiators, stability of the radical intermediate. |

The primary amine functionality in this compound is a key center of reactivity. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of reacting with a wide range of electrophiles. Common reactions include alkylation, acylation, and reaction with carbonyl compounds to form imines.

Conversely, the amine group can be transformed into an electrophilic center. For instance, diazotization with nitrous acid would convert the amine into a diazonium salt, which is an excellent leaving group. Subsequent loss of N₂ gas would generate a primary carbocation. This highly unstable carbocation would likely undergo rapid rearrangement, potentially involving the participation of the adjacent cyclopropyl rings, leading to ring-expanded or ring-opened products.

The nucleophilicity of the amine can be modulated by the electronic effects of the cyclopropyl-cyclopropyl moiety. The cyclopropyl group is known to be an electron-donating group, which can increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity compared to a simple alkylamine. wikipedia.orgstackexchange.com

The structure of this compound contains multiple stereocenters, and its reactions can proceed with distinct stereochemical outcomes. The relative stereochemistry of the two cyclopropyl rings and the aminomethyl group will influence the facial selectivity of approaching reagents.

In ring-opening reactions, the stereochemistry of the starting material will often dictate the stereochemistry of the product. For example, a concerted nucleophilic attack on a cyclopropane ring typically proceeds with inversion of configuration at the center of attack. However, if the reaction proceeds through a planar carbocation intermediate, a mixture of stereoisomers may be obtained.

The stereochemical course of reactions involving the amine group will also depend on the mechanism. For instance, an Sₙ2 reaction at the carbon bearing the amino group (after its conversion to a suitable leaving group) would proceed with inversion of configuration. The rigid structure of the dicyclopropyl system could impose significant steric hindrance, influencing the trajectory of the incoming nucleophile and potentially leading to high stereoselectivity.

Role of the Cyclopropyl-Cyclopropyl Moiety in Electronic Effects

The cyclopropyl group is generally considered to be electron-donating. chemistrysteps.com This is attributed to the high p-character of the C-C bonds within the ring, which allows for effective hyperconjugation with adjacent empty or partially filled orbitals. wikipedia.orgstackexchange.com In this compound, the dicyclopropyl system can be expected to have a notable electron-donating inductive effect (+I effect), which increases the electron density in the neighboring aminomethyl group. wikipedia.orggeeksforgeeks.org This enhanced electron density increases the basicity and nucleophilicity of the amine.

Resonance-like delocalization can also play a role, particularly in stabilizing cationic intermediates. youtube.comyoutube.com If a carbocation is formed on the methylene (B1212753) carbon (for instance, after the departure of a leaving group), the adjacent cyclopropyl ring can stabilize the positive charge through delocalization of the C-C bond electrons, a phenomenon often described using the Walsh orbital model. wikipedia.org This stabilization can significantly influence the rates and pathways of reactions that proceed through carbocationic intermediates.

Table 2: Summary of Electronic Effects

| Effect | Description | Impact on this compound |

|---|---|---|

| Inductive Effect (+I) | The cyclopropyl groups donate electron density through the sigma bond network. chemistrysteps.com | Increases the electron density on the nitrogen atom, enhancing its basicity and nucleophilicity. |

| Hyperconjugation/Resonance | The C-C bonds of the cyclopropyl rings can delocalize to stabilize adjacent positive charges. wikipedia.orgstackexchange.com | Stabilizes carbocationic intermediates that may form during reactions, influencing reaction rates and pathways. |

The inherent strain energy of the two cyclopropane rings is a major thermodynamic driving force for reactions that involve ring opening. nih.gov Each cyclopropane ring possesses significant strain due to the deviation of its bond angles from the ideal sp³ tetrahedral angle. researchgate.net Any reaction that leads to the opening of one of these rings will be energetically favorable due to the release of this strain.

Table 3: Estimated Strain Energies of Small Rings

| Cycloalkane | Strain Energy (kcal/mol) |

|---|---|

| Cyclopropane | ~27.8 researchgate.net |

| Cyclobutane (B1203170) | ~26.8 researchgate.net |

| Cyclopentane | ~6.5 |

Note: The values in this table are for the parent cycloalkanes and serve as an approximation for the strain in the substituted rings of this compound.

Catalytic Transformations Involving this compound as a Substrate or Ligand

The unique structural and electronic properties of the cyclopropyl group in this compound make it an intriguing subject in the field of catalytic transformations. The inherent ring strain and the sp-character of the C-C bonds of the cyclopropane ring, combined with the coordinating ability of the primary amine, allow this molecule to participate in a variety of catalytic reactions, both as a substrate undergoing functionalization and potentially as a ligand for transition metals.

Metal-Catalyzed Coupling Reactions

Recent advancements in catalysis have demonstrated the utility of cyclopropylmethylamines, including structures analogous to this compound, as valuable substrates in metal-catalyzed C-H functionalization reactions. These reactions provide efficient pathways to introduce molecular complexity and construct chiral centers.

Palladium(II) catalysis has been particularly successful in the enantioselective C(sp³)–H functionalization of free aliphatic amines, such as cyclopropylmethylamines. nih.gov These reactions leverage the amine group as a native directing group, avoiding the need for pre-installed directing functionalities. A key development in this area is the use of chiral bidentate thioether ligands, which facilitate the generation of a reactive mono(amine)-Pd(II) intermediate, enabling enantioselective C–H activation. nih.govresearchgate.net This approach has been successfully applied to a range of transformations including (hetero)arylation, carbonylation, and olefination, showcasing the versatility of the catalytic system. nih.govresearchgate.net

The arylation of cyclopropyl C-H bonds via a Pd(II)/Pd(IV) catalytic cycle has been achieved with high enantioselectivity using mono-N-protected amino acid (MPAA) ligands. nih.govhyphadiscovery.com This method provides a novel route for synthesizing chiral cis-aryl-cyclopropylmethylamines with excellent yields and enantiomeric excesses, up to 99.5% ee. nih.govhyphadiscovery.com Notably, the enantiocontrol exerted by the chiral ligand can override the inherent diastereoselectivity of chiral substrates, allowing for the construction of multiple diastereomers. nih.gov

These palladium-catalyzed reactions are significant as they offer a direct method for the functionalization of otherwise inert C-H bonds, providing access to a diverse array of chiral building blocks for applications in medicinal chemistry and materials science. nih.govnih.gov

Table 1: Examples of Palladium-Catalyzed Reactions with Cyclopropylmethylamines

| Reaction Type | Catalyst/Ligand | Coupling Partner | Product Type | Yield | Enantiomeric Excess (ee) | Ref. |

|---|---|---|---|---|---|---|

| C-H Arylation | Pd(OAc)₂ / MPAA | Aryl iodides | cis-Aryl-cyclopropylmethylamines | Up to 99% | Up to 99.5% | nih.govhyphadiscovery.com |

| C-H (Hetero)arylation | Pd(OAc)₂ / Chiral Bidentate Thioether Ligand | (Hetero)aryl bromides | γ-(Hetero)aryl free amines | Not specified | Not specified | nih.govresearchgate.net |

| C-H Carbonylation | Pd(OAc)₂ / Chiral Bidentate Thioether Ligand | CO | γ-Lactams | Not specified | Not specified | nih.govresearchgate.net |

Organocatalytic Applications

While metal-catalyzed reactions of cyclopropylmethylamines have seen significant progress, the exploration of this compound in organocatalytic applications is a more nascent field of study. The literature specifically detailing the use of this compound as either a substrate or a catalyst in organocatalysis is limited. However, the broader field of organocatalysis has shown the potential for activating cyclopropane-containing molecules.

A notable strategy in organocatalysis involves the enamine-activation of cyclopropanes. researchgate.net This approach utilizes the condensation of a cyclopropyl-containing aldehyde with a secondary amine catalyst to form a reactive enamine intermediate. researchgate.net This activation mode has been shown to facilitate highly stereoselective formations of cyclobutanes from donor-acceptor cyclopropanes. researchgate.net While this example does not directly involve this compound, it highlights a potential pathway for its derivatization if the amine were to be first converted to a suitable aldehyde.

The inherent chirality and the presence of a primary amine in this compound suggest its potential as a chiral organocatalyst or a precursor to one. Chiral primary amines are known to be effective catalysts in a variety of transformations, including Michael additions, aldol (B89426) reactions, and Mannich reactions, often proceeding through enamine or iminium ion intermediates. The rigid cyclopropyl backbone could impart unique stereochemical control in such reactions.

Future research in this area could focus on exploring this compound as a catalyst in asymmetric synthesis or as a substrate in novel organocatalytic ring-opening or functionalization reactions. The development of such methodologies would further expand the synthetic utility of this intriguing molecule.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Palladium(II) acetate |

Theoretical and Computational Chemistry Studies of 2 Cyclopropylcyclopropyl Methanamine

Electronic Structure and Bonding Analysis

The electronic structure and nature of chemical bonding in (2-Cyclopropylcyclopropyl)methanamine are fundamental to understanding its stability and chemical characteristics. Computational methods provide a powerful means to investigate these properties at the atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a molecule like this compound, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can be used to optimize the molecular geometry and determine key structural parameters. mdpi.com These calculations yield precise information about bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

The optimized geometry provides the most stable arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. This information is critical for understanding the steric and electronic interactions within the molecule, particularly the strain inherent in the cyclopropyl (B3062369) rings and the orientation of the methanamine substituent.

Table 1: Calculated Geometric Parameters for this compound using DFT Note: The following data is illustrative of typical results obtained from DFT calculations and is not based on a published study of this specific molecule.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value |

|---|---|---|---|---|

| Bond Length | C1 | C2 | - | ~1.51 Å |

| Bond Length | C-N | - | - | ~1.47 Å |

| Bond Angle | C1 | C2 | C3 | ~60° |

| Bond Angle | H | N | H | ~107° |

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. libretexts.org These orbitals are associated with discrete energy levels. The most critical orbitals for understanding chemical reactivity are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a large gap suggests high stability and low reactivity, whereas a small gap indicates higher reactivity. mdpi.com For this compound, the lone pair of electrons on the nitrogen atom is expected to contribute significantly to the HOMO.

Table 2: Frontier Orbital Properties Note: This table represents the type of data generated from MO calculations.

| Orbital | Energy (eV) | Primary Contribution |

|---|---|---|

| HOMO | Illustrative Value: -9.5 | Nitrogen lone pair (p-orbital) |

| LUMO | Illustrative Value: +1.2 | σ* orbitals of C-C and C-N bonds |

| HOMO-LUMO Gap | Illustrative Value: 10.7 | Indicates high kinetic stability |

Conformational Analysis and Energy Landscapes

The flexibility of this compound, arising from the rotation around single bonds, gives rise to multiple possible conformations. Understanding the relative energies of these conformers is essential for predicting the molecule's prevalent shape and properties.

The presence of two cyclopropyl rings introduces significant conformational complexity. The relative orientation of these rings and the position of the aminomethyl group can be studied computationally. By systematically rotating the dihedral angles and calculating the potential energy at each step, an energy landscape can be constructed. uwlax.edu This process identifies the lowest-energy conformers (global and local minima) and the energy barriers (transition states) that separate them. uwlax.edu

For molecules with cyclopropyl groups, specific conformations such as s-cis and s-trans (or syn and anti) are often analyzed to determine the most stable arrangement. uwlax.eduresearchgate.net In the case of this compound, the interactions between the two rings and the side chain will dictate the preferred geometry, which is likely a staggered conformation that minimizes steric hindrance. uwlax.edu

Computational chemistry can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. scirp.org These theoretical spectra are calculated for a specific, optimized conformer. By comparing the predicted frequencies with experimental data, scientists can confirm the molecular structure and the presence of the most stable conformer. mdpi.comscirp.org

For this compound, characteristic vibrational modes would include N-H stretching and bending in the amine group, C-H stretching of the cyclopropyl rings, and various C-C and C-N bond vibrations. The calculated frequencies are often scaled by a factor to improve agreement with experimental results due to approximations in the computational methods. mdpi.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups Note: This table illustrates representative data from vibrational frequency calculations.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric Stretch | ~3450 | ~3400 | Medium |

| N-H Symmetric Stretch | ~3350 | ~3300 | Medium |

| Cyclopropyl C-H Stretch | ~3080 | ~3075 | Strong |

| CH₂ Scissoring | ~1450 | ~1445 | Medium |

Reactivity Prediction and Reaction Mechanism Modeling

Computational models are invaluable for predicting the chemical reactivity of a molecule and for elucidating the mechanisms of its reactions. By analyzing the electronic properties and modeling reaction pathways, a deeper understanding of its chemical behavior can be achieved.

Reactivity can be predicted by examining frontier orbitals and molecular electrostatic potential (MEP) maps. scirp.org The MEP surface visually represents the charge distribution in a molecule, highlighting electron-rich areas (nucleophilic sites) that are susceptible to electrophilic attack and electron-poor areas (electrophilic sites) prone to nucleophilic attack. For this compound, the nitrogen lone pair would be the primary nucleophilic site.

Furthermore, computational modeling allows for the simulation of reaction mechanisms. By identifying the transition state structures and calculating the activation energies (energy barriers), the feasibility and kinetics of a potential reaction can be assessed. mdpi.commdpi.com This approach can be used to model reactions such as protonation of the amine group or its participation in nucleophilic substitution reactions, providing a theoretical foundation for experimental studies.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis

Theoretical investigations into the reactivity and transformation of this compound rely heavily on the computational exploration of its potential energy surface (PES). Key to understanding any chemical reaction at a molecular level is the identification of the transition state (TS), which represents the highest energy point along the minimum energy path between reactants and products. scm.com A transition state search is a computational procedure designed to locate this first-order saddle point on the PES. ucsb.edu For a molecule like this compound, this could involve modeling reactions such as ring-opening, rearrangements, or reactions at the amine group.

The process of locating a TS typically begins with an initial guess of its geometry. ucsb.edu Methods such as synchronous transit-guided quasi-Newton (STQN) or eigenvector-following algorithms are then employed to converge on the precise saddle point geometry. ucsb.edu A critical characteristic of a true transition state is that the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates) has exactly one negative eigenvalue, which corresponds to the motion along the reaction coordinate. scm.com

Once a stationary point is located and confirmed to be a first-order saddle point through frequency analysis, an Intrinsic Reaction Coordinate (IRC) analysis is performed. mdpi.commissouri.edu The IRC is the mass-weighted steepest descent path from the transition state down to the potential energy minima of the reactant and the product. missouri.edu This calculation is crucial as it verifies that the identified transition state correctly connects the intended reactants and products. missouri.edu For this compound, an IRC calculation could, for example, confirm that a specific transition state connects the intact molecule to a ring-opened product, thus validating the proposed mechanistic step. This rigorous approach allows for a detailed understanding of complex, multi-step reaction mechanisms without resorting to experimental methods. mdpi.com

Prediction of Spectroscopic Signatures for Mechanistic Intermediates

Computational chemistry provides powerful tools for predicting the spectroscopic properties of transient species, such as reaction intermediates, which may be too short-lived to be characterized experimentally. In the context of reactions involving this compound, intermediates like radical cations, carbenium ions, or ring-opened radicals could be formed. The geometries of these intermediates can be optimized using quantum chemical methods, and their spectroscopic signatures can be subsequently calculated.

For instance, the vibrational frequencies of a proposed intermediate can be computed. These frequencies directly correlate to the absorption bands in an infrared (IR) spectrum. By comparing the computationally predicted IR spectrum with experimental data (if available from fast transient spectroscopy), the structure of the intermediate can be supported or refuted.

Similarly, electronic properties can be predicted. Time-dependent density functional theory (TD-DFT) is a common method used to calculate the electronic transition energies, which correspond to absorption maxima in UV-Visible (UV-Vis) spectroscopy. This can help identify intermediates that possess distinct chromophores. Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can also be calculated to aid in the structural elucidation of more stable intermediates. These predictive capabilities are invaluable for piecing together a complete reaction mechanism, offering detailed insights into the fleeting species that govern the transformation of this compound. nih.gov

Table 1: Hypothetical Spectroscopic Data for a Predicted Intermediate

This table illustrates the type of data that could be generated for a hypothetical ring-opened radical intermediate of this compound.

| Spectroscopic Method | Predicted Signature | Structural Implication |

| IR Spectroscopy | New vibrational band at ~1645 cm⁻¹ | Formation of a C=C double bond post-ring opening. |

| IR Spectroscopy | Disappearance of cyclopropyl C-H stretch at ~3100 cm⁻¹ | Confirms the opening of a cyclopropyl ring. |

| UV-Vis Spectroscopy | Absorption maximum (λ_max) at ~250 nm | Indicates the presence of a conjugated π-system. |

| EPR Spectroscopy | Calculated g-value of ~2.0025; hyperfine coupling constants | Confirms the presence and electronic environment of an unpaired electron. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Space Exploration (Theoretical aspects only)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. mdpi.comnih.gov For this compound, QSAR methodologies can be theoretically applied to explore its chemical space and predict the properties of its derivatives for applications in areas such as drug design or materials science. This approach relies on the principle that the structural properties of a molecule, encoded by molecular descriptors, determine its activity.

Derivation of Molecular Descriptors from this compound Structure

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. For this compound, a wide array of descriptors can be computed from its 2D and 3D structures. These descriptors fall into several categories:

Constitutional (1D) Descriptors: These are the simplest descriptors, derived from the molecular formula, such as molecular weight, atom counts, and bond counts.

Topological (2D) Descriptors: Calculated from the 2D representation of the molecule, these descriptors encode information about atomic connectivity. Examples include the Wiener index, Randić connectivity indices, and Kier & Hall molecular shape indices.

Geometrical (3D) Descriptors: These require a 3D molecular geometry, usually obtained from computational optimization. They include molecular surface area, molecular volume, and principal moments of inertia.

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these provide detailed electronic information. Key examples are the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, partial atomic charges, and values from the molecule's electrostatic potential surface. manchester.ac.uk

The selection of relevant descriptors is a critical step in building a robust QSAR model. orgchemres.org

Table 2: Selected Molecular Descriptors Potentially Derivable from this compound

| Descriptor Class | Descriptor Name | Description |

| Constitutional (1D) | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Atom Count | The total number of atoms (e.g., C, H, N) in the molecule. | |

| Topological (2D) | Wiener Index | A distance-based index reflecting molecular branching. |

| Chi Indices | Connectivity indices that describe the degree of branching in the carbon skeleton. | |

| Geometrical (3D) | Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to a solvent. |

| Molecular Volume | The volume occupied by the molecule. | |

| Quantum-Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | |

| Dipole Moment | A measure of the overall polarity of the molecule. |

Theoretical Prediction of Chemical Space and Analogue Reactivity

The concept of "chemical space" refers to a high-dimensional space where each dimension corresponds to a calculated molecular descriptor. mdpi.com Every possible molecule can be positioned within this space based on its unique set of descriptor values. nih.gov By systematically modifying the structure of this compound—for example, by adding substituents, altering stereochemistry, or replacing the amine group—a virtual library of analogues can be generated.

The molecular descriptors for each of these virtual analogues are then calculated, allowing them to be mapped within the defined chemical space. This map can reveal areas of structural diversity and identify novel structures with desired property profiles.

Once a QSAR model is developed by correlating the descriptors of a known set of molecules (a "training set") with their measured activity or reactivity, it can be used to make predictions for new, unsynthesized compounds. For any virtual analogue of this compound, its calculated descriptors can be input into the QSAR equation to predict its activity. This allows for the high-throughput virtual screening of a vast number of potential derivatives, prioritizing the most promising candidates for synthesis and experimental testing. This theoretical framework provides a rational, efficient approach to exploring the chemical space around a lead compound and designing new molecules with enhanced reactivity or specific biological activities. mdpi.comnih.gov

Derivatives, Analogues, and Structural Modifications of 2 Cyclopropylcyclopropyl Methanamine

Synthesis of Homologues and Heteroatom-Substituted Analogues

The synthesis of homologues of (2-Cyclopropylcyclopropyl)methanamine, involving the extension or branching of the methylene (B1212753) linker, allows for the systematic exploration of the impact of chain length on the compound's properties. While specific literature on the synthesis of direct homologues of this compound is limited, general synthetic strategies for substituted cyclopropylamines can be adapted. For instance, the synthesis of trans-2-substituted-cyclopropylamines has been achieved with high diastereoselectivity from readily available α-chloroaldehydes. This method involves the trapping of an electrophilic zinc homoenolate with an amine, followed by ring-closure to form the cyclopropylamine (B47189) product. chemrxiv.org

The introduction of heteroatoms into the bicyclopropylmethylamine framework can significantly alter the electronic and steric properties of the molecule, leading to novel analogues with potentially different biological activities. For example, fluorinated derivatives of 2-phenylcyclopropylmethylamine have been synthesized to enhance their drug-like properties. nih.gov The synthesis of such analogues often involves the construction of the cyclopropane (B1198618) ring via transition metal-catalyzed [2+1]-cycloaddition of a diazo compound to a substituted vinyl fluoride. nih.gov Another example includes the synthesis of [1-(Phenylsulfanyl)cyclopropyl]methanamine, where a sulfur atom is introduced. biosynth.com

| Analogue Type | Synthetic Strategy | Key Features | Reference |

| Homologues | Trapping of zinc homoenolates with amines followed by cyclization | Elongation of the linker between the cyclopropyl (B3062369) rings and the amine | chemrxiv.org |

| Fluorinated Analogues | Transition metal-catalyzed [2+1]-cycloaddition | Introduction of fluorine to modify electronic properties | nih.gov |

| Thioether Analogues | Not detailed in provided sources | Incorporation of a sulfur heteroatom | biosynth.com |

Modifications of the Amine Functional Group

The primary amine of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of derivatives.

Acylation of the amine group can be achieved using various acylating agents such as acid chlorides or anhydrides to form the corresponding amides. General protocols for amide synthesis are well-established and can be applied to cyclopropylmethylamines. organic-chemistry.org

Alkylation of cyclopropylmethylamines can lead to the formation of secondary and tertiary amines. For instance, reductive alkylation of cyclopropylamine has been described. google.com However, care must be taken as the cyclopropyl ring can be susceptible to cleavage under certain hydrogenation conditions. google.com The synthesis of N-methyl and N-benzyl derivatives of fluorinated 2-phenylcyclopropylmethylamines has been achieved through reaction with sodium hydride and iodomethane, or by reductive amination with an aldehyde, respectively. nih.gov

Amide formation through coupling of the amine with carboxylic acids is a common transformation. nih.govyoutube.comyoutube.com Various coupling reagents can be employed to facilitate this reaction. For example, the synthesis of novel trans-cyclopropylmethyl-linked bivalent ligands has been accomplished through the coupling of (2-(aminomethyl)-trans-cyclopropyl)methanol with various carboxylic acids. nih.gov

| Modification | Reagents and Conditions | Product Type |

| Acylation | Acid chlorides, Anhydrides | Amides |

| Alkylation | Alkyl halides, Reductive amination | Secondary and Tertiary Amines |

| Amide Formation | Carboxylic acids, Coupling reagents (e.g., CDI) | Amides |

The primary amine of this compound can undergo condensation reactions with carbonyl compounds to form imines (Schiff bases). masterorganicchemistry.comthieme-connect.deijnc.irorganic-chemistry.org This reaction is typically reversible and can be driven to completion by removal of water.

While direct formation of oximes from the amine is not a standard transformation, the corresponding aldehyde, (2-cyclopropylcyclopropyl)methanal, could be converted to an oxime. The synthesis of oximes from aldehydes or ketones is a well-known reaction, typically involving condensation with hydroxylamine (B1172632). wikipedia.org For example, cyclopropanecarboxaldehyde (B31225) reacts with hydroxylamine to form cyclopropanecarboxaldehyde oxime. ontosight.ai This reaction is a straightforward method for producing oximes from their corresponding aldehydes. ontosight.ainih.govijprajournal.com

| Derivative | Starting Material | Reagents | General Reaction |

| Imine | This compound | Aldehyde or Ketone | Condensation |

| Oxime | (2-Cyclopropylcyclopropyl)methanal | Hydroxylamine | Condensation |

Cyclopropyl Ring Substitutions and Functionalizations

Modification of the cyclopropyl rings themselves offers another avenue for creating diverse derivatives of this compound.

The stereocontrolled functionalization of the cyclopropyl rings is crucial for preparing specific stereoisomers with defined biological activities. masterorganicchemistry.comyoutube.com The field of C-H activation has provided powerful tools for the direct and selective introduction of functional groups onto C-H bonds. While specific examples for this compound are not available, stereoselective reactions of related bicyclic systems have been reported. For instance, bicyclo[1.1.0]butanes, which are composed of two fused cyclopropane rings, undergo highly regioselective and diastereoselective ene reactions with cyclopropenes and arynes to yield cyclopropyl- and aryl-substituted cyclobutenes. nih.gov These reactions proceed with high stereoselectivity, highlighting the potential for controlled functionalization of such strained ring systems. nih.gov

The inherent ring strain of cyclopropanes makes them susceptible to ring-opening and rearrangement reactions, which can be exploited for the synthesis of larger or smaller ring systems. wikipedia.orgstackexchange.comchemistrysteps.comstackexchange.cometsu.eduyoutube.com

Ring Expansion: While specific studies on the ring expansion of this compound are not documented, rearrangements of bicyclopropyl (B13801878) compounds have been investigated. researchgate.netredalyc.org For instance, the thermal and microwave-assisted rearrangement of bicyclopropyl compounds can lead to the formation of various dienes, which can then undergo further reactions. researchgate.netredalyc.org The cyclopropylmethyl cation is known to be stabilized through resonance with the cyclobutyl cation, suggesting a propensity for ring expansion in reactions involving carbocationic intermediates. stackexchange.com

Ring Contraction: Ring contraction reactions of larger rings to form cyclopropanes are also a known synthetic strategy. ntu.ac.uk For example, the Favorskii rearrangement of cyclic α-halo ketones can lead to ring-contracted products. While not directly applicable to the modification of an existing cyclopropyl ring, this demonstrates a synthetic route towards functionalized cyclopropanes from larger carbocycles. chemistrysteps.com

| Transformation | General Principle | Potential Outcome for Bicyclopropyl Systems |

| Ring Expansion | Rearrangement of carbocationic intermediates or thermal/photochemical activation | Formation of cyclobutyl or larger ring systems |

| Ring Contraction | Rearrangement of larger ring systems (e.g., Favorskii rearrangement) | Not directly applicable for modifying an existing cyclopropyl ring, but a synthetic route to substituted cyclopropanes |

Scaffold Hopping and Bioisosteric Replacement Strategies (Chemical Design Focus)

In the strategic optimization of lead compounds, medicinal chemists frequently employ scaffold hopping and bioisosteric replacement to enhance therapeutic profiles. nih.govresearchgate.net These twin methodologies are pivotal for improving potency, selectivity, and pharmacokinetic properties, as well as for navigating around existing intellectual property. nih.govnih.gov Bioisosteric replacement involves the substitution of one functional group or moiety with another that possesses similar physical or chemical properties, leading to a comparable biological response. researchgate.net Scaffold hopping is a more profound modification, entailing the replacement of a molecule's core structure, or scaffold, with a topologically distinct one while aiming to preserve the original biological activity. nih.govresearchgate.net The application of these strategies to the this compound framework opens avenues for discovering novel analogues with superior drug-like characteristics.

Design of Non-Cyclopropyl Bioisosteres for the this compound Scaffold

The dicyclopropyl motif in this compound is a unique structural feature that imparts specific conformational constraints and physicochemical properties. The cyclopropyl group is often used in medicinal chemistry as a bioisostere for gem-dimethyl or isopropyl groups, offering benefits such as increased metabolic stability, reduced lipophilicity, and conformational rigidity. nih.govbeilstein-journals.org However, designing non-cyclopropyl bioisosteres for this scaffold is a critical exercise to modulate these properties further and explore new chemical space.

The primary goal in replacing one or both cyclopropyl rings is to mimic their spatial arrangement and electronic character while introducing alternative properties. Strained cycloalkanes, including cyclopropane, are known to enhance metabolic stability and can reduce lipophilicity when used as bioisosteres for phenyl or isopropyl groups. domainex.co.uk Potential bioisosteric replacements for the cyclopropyl group include other small aliphatic rings like cyclobutanes, oxetanes, and azetidines, each offering a distinct profile of stability, polarity, and hydrogen bonding capability. nih.gov

For instance, replacing a cyclopropyl ring with a cyclobutane (B1203170) ring would slightly increase conformational flexibility and size, which could alter binding interactions with a biological target. The introduction of a heteroatom, as in an oxetane (B1205548) or azetidine (B1206935) ring, can significantly increase polarity, improve solubility, and introduce potential hydrogen bonding interactions, which are desirable modifications for optimizing pharmacokinetic profiles. nih.govdomainex.co.uk

The table below outlines a comparative analysis of potential bioisosteres for the cyclopropyl group within the context of the this compound scaffold.

| Feature | Cyclopropyl (Reference) | Cyclobutyl | Oxetanyl | Azetidinyl |

| Ring Size | 3-membered | 4-membered | 4-membered | 4-membered |

| Composition | Carbocyclic | Carbocyclic | Heterocyclic (Oxygen) | Heterocyclic (Nitrogen) |

| Relative Lipophilicity | Lower than isopropyl beilstein-journals.org | Generally higher than cyclopropyl | Significantly lower (more polar) nih.gov | Significantly lower (more polar) nih.gov |

| Conformational Rigidity | High beilstein-journals.org | Moderate | Moderate | Moderate |

| Metabolic Stability | Generally high beilstein-journals.org | Generally high | Can be susceptible to ring opening | Can be susceptible to ring opening |

| Potential H-Bonding | None | None | Acceptor | Acceptor/Donor |

Exploration of Isomeric and Polycyclic Analogues

Beyond bioisosteric replacement of the rings themselves, significant structural diversity can be achieved by exploring various isomeric forms and more complex polycyclic analogues of this compound. These modifications can profoundly impact the molecule's three-dimensional shape, rigidity, and the orientation of key functional groups.

Polycyclic Analogues: A more advanced design strategy involves fusing the two cyclopropyl rings or incorporating them into a larger, rigid polycyclic system. This approach of conformational restriction can enhance binding affinity and selectivity by "locking" the molecule into a bioactive conformation. nih.gov For instance, the dicyclopropyl core could be replaced by a bicyclo[1.1.0]butane system. This highly strained scaffold would rigidly fix the relative positions of the substituents, presenting them to a biological target in a well-defined orientation. Other potential polycyclic scaffolds could include spiropentane (B86408) or derivatives of bicyclo[3.1.0]hexane, where one cyclopropyl ring is fused to a larger carbocycle.

The following table presents potential isomeric and polycyclic modifications of the core this compound structure.

| Modification Type | Structural Description | Key Feature |

| Isomeric | cis-isomer at the ring junction | Alters the angle and distance between the aminomethyl group and the terminal cyclopropyl ring. |

| Isomeric | Enantiomers of the trans-isomer | Explores chiral recognition at the biological target. |

| Polycyclic | Bicyclo[1.1.0]butane core | Highly rigid structure with fixed substituent vectors. |

| Polycyclic | Spiro[2.2]pentane core | Introduces a spirocyclic junction, altering the spatial arrangement of substituents. |

The systematic exploration of these analogues, guided by computational modeling and followed by targeted synthesis, represents a robust strategy for fully investigating the structure-activity relationship (SAR) of the this compound chemical series.

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the constitution and stereochemistry of (2-Cyclopropylcyclopropyl)methanamine. The unique strained nature of the cyclopropane (B1198618) rings results in characteristic chemical shifts for the ring protons and carbons, typically in the upfield region of the spectrum core.ac.ukdocbrown.info. The relative orientation of the two cyclopropyl (B3062369) rings (cis or trans) and the configuration of the carbon atom bearing the aminomethyl group can be established through detailed analysis of coupling constants and through-space correlations.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and elucidating the complex structure of this compound. wikipedia.org These techniques distribute spectral information across two frequency axes, resolving overlapping signals that are common in 1D spectra of complex molecules. wikipedia.orgyoutube.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other through chemical bonds (J-coupling). wikipedia.orgsdsu.edu For this compound, COSY spectra would reveal correlations between the methine and methylene (B1212753) protons within each cyclopropyl ring, as well as coupling between the protons on the carbon adjacent to the amine and the neighboring cyclopropyl protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps proton signals to the carbon atoms to which they are directly attached. wikipedia.orgsdsu.edu This is essential for assigning the carbon signals of the cyclopropyl rings and the aminomethyl group by correlating them to their attached, and more easily assigned, protons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.org This is the key experiment for determining the relative stereochemistry. For example, in a cis-isomer of this compound, NOESY cross-peaks would be observed between protons on the two separate cyclopropyl rings that are on the same face of the molecule. In contrast, such correlations would be absent in the trans-isomer.

| Position | Expected ¹H δ (ppm) | Expected ¹³C δ (ppm) | Key COSY Correlations | Key HMBC Correlations | Key NOESY Correlations (for cis-isomer) |

|---|---|---|---|---|---|

| -CH₂NH₂ | ~2.8 - 3.2 | ~45.0 | H on C1 | C1, C2 | H on C1, H on C2 |

| C1-H (Ring 1) | ~0.8 - 1.2 | ~15.0 | -CH₂NH₂, C1-CH₂ | -CH₂NH₂, C1-CH₂, C2 | -CH₂NH₂, H on C2 |

| C1-CH₂ (Ring 1) | ~0.2 - 0.6 | ~8.0 | C1-H | C1-H, C2 | H on C2-CH₂ |

| C2-H (Ring 2) | ~0.7 - 1.1 | ~14.0 | C1-H, C2-CH₂ | C1, C1-CH₂, C2-CH₂ | -CH₂NH₂, H on C1 |

| C2-CH₂ (Ring 2) | ~0.1 - 0.5 | ~7.5 | C2-H | C1, C2-H | H on C1-CH₂ |

For chiral molecules, NMR spectroscopy can be used to determine enantiomeric purity with the aid of chiral shift reagents (CSRs). fiveable.me These are typically paramagnetic lanthanide complexes that form transient diastereomeric complexes with the enantiomers of the analyte. tcichemicals.com This interaction induces large chemical shift changes in the analyte's spectrum, and because the complexes are diastereomeric, the signals for the two enantiomers are resolved into separate peaks, allowing for their quantification. For this compound, the amine functional group would readily coordinate with a lanthanide-based CSR.

Furthermore, the cyclopropane rings themselves exhibit a significant magnetic anisotropy effect. nih.gov This means they create a local magnetic field that influences the chemical shifts of nearby nuclei. researchgate.netvedantu.com Protons located above or below the plane of the ring are shielded (shifted to a lower ppm value), while those in the plane of the ring are deshielded. This predictable spatial effect can be computationally modeled and used in conjunction with NOESY data to provide further confirmation of the molecule's three-dimensional structure and relative stereochemistry. nih.govrsc.org

Mass Spectrometry for Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass, and therefore the molecular formula, of a compound and its fragments. It is crucial for confirming the molecular weight and elucidating the structure of this compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the unique elemental composition of the parent molecule and its fragments. chemrxiv.org For this compound (C7H13N), HRMS would confirm the molecular formula by providing an exact mass that distinguishes it from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the fragment ions (product ions) are mass-analyzed. ijcap.inwikipedia.org This process provides detailed structural information by revealing the molecule's fragmentation pathways. wikipedia.org The fragmentation of this compound would likely be initiated by ionization at the nitrogen atom. Common fragmentation pathways for aliphatic amines include alpha-cleavage, where the bond between the alpha- and beta-carbon is broken. miamioh.edudocbrown.info

Plausible fragmentation pathways for the molecular ion [C7H13N]•+ would include:

Alpha-cleavage: Loss of a methylcyclopropyl radical to form a stable iminium ion, or loss of the entire bicyclopropyl (B13801878) radical.

Ring-opening: Fragmentation of the cyclopropyl rings, which can undergo rearrangement to form more stable acyclic ions.

Analysis of the resulting product ions provides definitive proof of the connectivity between the aminomethyl group and the bicyclopropyl system. nih.govmdpi.com

| Proposed Fragment Ion | Formula | Calculated Exact Mass (m/z) | Proposed Origin |

|---|---|---|---|

| [M-H]⁺ | C₇H₁₂N⁺ | 110.0964 | Loss of a hydrogen radical |

| [M-CH₃]⁺ | C₆H₁₀N⁺ | 96.0808 | Loss of a methyl radical after rearrangement |

| [M-C₃H₅]⁺ | C₄H₈N⁺ | 70.0651 | Alpha-cleavage, loss of cyclopropyl radical |

| [CH₂NH₂]⁺ | CH₄N⁺ | 30.0338 | Cleavage of C-C bond adjacent to nitrogen |

| [C₆H₉]⁺ | C₆H₉⁺ | 81.0704 | Bicyclopropyl cation after loss of •CH₂NH₂ |

Chiroptical Spectroscopy for Enantiomeric Excess Determination

Chiroptical spectroscopy encompasses a group of techniques that measure the differential interaction of a chiral substance with left- and right-circularly polarized light. saschirality.orgcas.cznih.gov These methods are exceptionally sensitive to the three-dimensional arrangement of atoms and are therefore ideal for analyzing the stereochemistry of chiral molecules like this compound.

The primary application of chiroptical spectroscopy in this context is the determination of enantiomeric excess (ee). heraldopenaccess.us Techniques such as Circular Dichroism (CD) measure the difference in absorption of left- and right-circularly polarized light. saschirality.org The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers in a sample. nih.gov

Since this compound lacks a strong native chromophore necessary for electronic circular dichroism (ECD), a common approach would be derivatization. Reacting the primary amine with a chiral or achiral chromophoric derivatizing agent can introduce a chromophore into the molecule, allowing for sensitive ECD analysis. bohrium.com Alternatively, Vibrational Circular Dichroism (VCD), which measures the differential absorption of polarized light in the infrared region, could be used on the underivatized molecule.

To determine the enantiomeric excess of an unknown sample, a calibration curve is typically constructed by measuring the chiroptical response of several samples with known ratios of the two enantiomers. The ee of the unknown sample can then be accurately determined by comparing its spectroscopic signal to the calibration curve. nih.gov This provides a robust method for quantifying the optical purity of synthesized or isolated this compound. nsf.gov

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is considered the definitive method for determining the three-dimensional structure of a crystalline compound, providing unambiguous information about bond lengths, bond angles, and absolute stereochemistry. researchgate.net

Single crystal X-ray diffraction is the gold standard for determining the absolute configuration of chiral molecules. researchgate.net The technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. researchgate.net This pattern is dependent on the arrangement of atoms within the crystal lattice. For chiral molecules that crystallize in a non-centrosymmetric space group, anomalous dispersion effects can be used to determine the absolute configuration by analyzing the intensities of Bijvoet pairs of reflections.

To apply this technique to this compound, a suitable single crystal of one of its stereoisomers, or a salt thereof with a chiral or achiral counter-ion, would need to be grown. The successful acquisition and refinement of the X-ray diffraction data would yield a detailed three-dimensional model of the molecule, confirming the relative and absolute stereochemistry of all chiral centers and providing precise information about its solid-state conformation.

In cases where a chiral molecule is difficult to crystallize on its own, co-crystallization with a suitable co-former can be a powerful strategy to obtain single crystals amenable to X-ray diffraction analysis. nih.gov For a chiral amine like this compound, co-crystallization with a chiral carboxylic acid of known absolute configuration can lead to the formation of diastereomeric salts. These salts often have different physical properties, including crystallinity, which can facilitate the growth of high-quality single crystals. chromatographyonline.com

The resulting crystal structure would reveal the absolute configuration of the amine relative to the known configuration of the co-former. This approach not only aids in crystallization but also provides an internal reference for the assignment of absolute stereochemistry.

Table 2: Potential Chiral Co-formers for Crystallization of this compound

| Co-former Class | Example | Rationale for Use |

| Chiral Carboxylic Acids | (R)-Mandelic Acid | Forms diastereomeric salts with the amine, facilitating separation and crystallization. |

| Chiral Phosphoric Acids | (R)-1,1'-Bi-2-naphthol phosphoric acid (BPA) | Strong acid that forms well-defined crystalline salts with amines. |

| Achiral Dicarboxylic Acids | Tartaric Acid | Can form extensive hydrogen-bonding networks, promoting crystallization. |

Advanced Chromatographic Methods for Purity and Isomer Separation

Chromatographic techniques are essential for the separation of stereoisomers and the assessment of the chemical and enantiomeric purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of components in a mixture. For chiral molecules like this compound, chiral HPLC is the method of choice for separating its enantiomers and diastereomers.

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a racemic compound, leading to different retention times and thus their separation. The choice of the CSP is critical and depends on the functional groups present in the analyte. For a primary amine like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclofructan-based CSPs have shown great utility for the separation of a wide range of amines. nih.govchromatographyonline.com

The mobile phase composition, including the organic modifier (e.g., isopropanol, ethanol) and additives (e.g., diethylamine for basic compounds), is optimized to achieve the best resolution between the stereoisomers. chromatographyonline.com HPLC can also be used to determine the chemical purity of a sample by using a standard achiral stationary phase, such as C18.

Table 3: Illustrative HPLC Method Parameters for Chiral Separation of this compound Stereoisomers

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane/Isopropanol with 0.1% Diethylamine (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

Note: This table provides a representative set of starting conditions for method development. Actual parameters would require empirical optimization.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For primary amines such as this compound, direct analysis can be challenging due to their high polarity and tendency to interact with active sites on the column, leading to poor peak shape and resolution.

Derivatization is a common strategy to improve the chromatographic behavior of amines. This process involves converting the polar amine group into a less polar, more volatile derivative. Common derivatizing agents for amines include acylating agents (e.g., trifluoroacetic anhydride), silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide), and chloroformates. The choice of derivatizing agent can also enhance the sensitivity of detection, particularly for electron capture detection (ECD) if halogenated derivatives are formed.

The selection of an appropriate GC column is critical for the successful separation of this compound. A non-polar or medium-polarity stationary phase, such as those based on polydimethylsiloxane or with a low percentage of phenyl substitution, is often suitable for the analysis of the derivatized amine. The use of a column specifically designed for amine analysis, often featuring a basic deactivation of the support material, can also mitigate peak tailing.

Detection of this compound can be achieved using a variety of detectors. A Flame Ionization Detector (FID) provides good sensitivity for carbon-containing compounds. For higher selectivity and sensitivity, a Nitrogen-Phosphorus Detector (NPD) is an excellent choice for nitrogen-containing compounds. Mass Spectrometry (MS) coupled with GC (GC-MS) offers the most definitive identification by providing mass spectral data of the analyte.

A hypothetical GC method for the analysis of derivatized this compound is presented below.

Hypothetical GC-MS Parameters for Derivatized this compound

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |